
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea, also known as THU, is a chemical compound that has been shown to have potential therapeutic benefits in various scientific studies. THU is a urea derivative that has been synthesized through a number of methods and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
Synthesis and Biological Activity
- Urea derivatives have been explored for their potential in medicinal chemistry, particularly as antagonists to specific receptors or enzymes. For example, research on trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists highlights the optimization of in vitro potency through modifications of the molecule's stereochemistry and functional groups (Fotsch et al., 2001). Similarly, another study outlines the synthesis of major metabolites of a compound under consideration for kidney cancer treatment, emphasizing the role of metabolites in drug activity (Nammalwar et al., 2010).
Chemical Properties and Interactions
- Investigations into the hydrophilicity of methyl groups attached to an N atom in compounds like tetramethyl urea suggest that such modifications can significantly influence the hydrophobicity or hydrophilicity of these molecules, which is critical for their interactions in biological systems (Koga et al., 2011).
Metabolism and Pharmacokinetics
- The metabolism of potent inhibitors, such as TPPU, a soluble epoxide hydrolase inhibitor, has been studied to understand the contributions of metabolites to the drug's overall safety and effectiveness. This research provides insights into how urea-based compounds are metabolized and their potential effects in therapeutic contexts (Wan et al., 2019).
Molecular Docking and Anticonvulsant Activity
- Molecular docking studies alongside anticonvulsant activity screenings of synthesized urea/thiourea derivatives reveal the potential of these compounds in developing new treatments for convulsions. Such research underscores the importance of structural design and optimization in creating effective therapeutic agents (Thakur et al., 2017).
Rheology and Gelation Properties
- Urea derivatives have been shown to form hydrogels under specific conditions, with the gel's properties being tunable by modifying the anions present. This highlights the potential of urea-based compounds in materials science, particularly in designing materials with specific mechanical properties (Lloyd & Steed, 2011).
特性
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-13(17,11-5-3-7-19-11)9-15-12(16)14-8-10-4-2-6-18-10/h2-7,17H,8-9H2,1H3,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCVWAPRWRPNQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CS1)(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


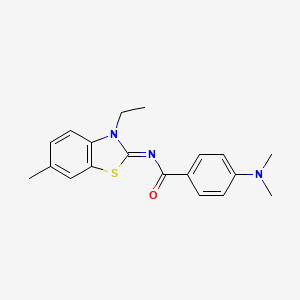
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2393546.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2393548.png)

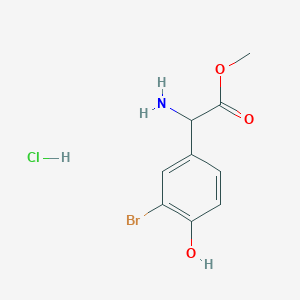
![N-[2-[Cyclopropyl(1-naphthalen-2-ylethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2393551.png)
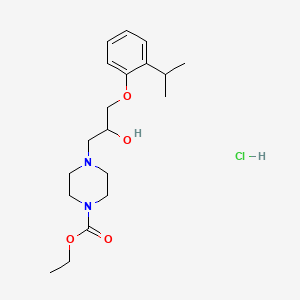
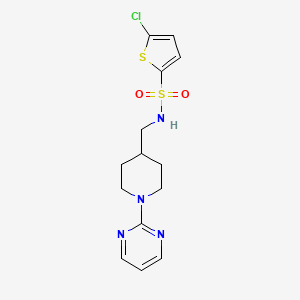

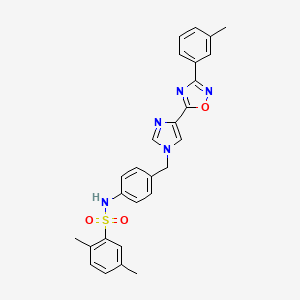
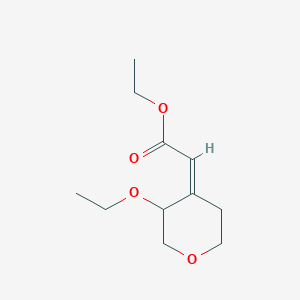
![N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2393563.png)
![4-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2393565.png)